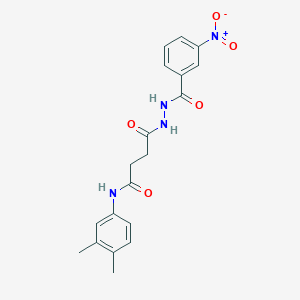![molecular formula C22H18N2O3S B322751 methyl 2-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)benzoate](/img/structure/B322751.png)
methyl 2-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)benzoate: is a complex organic compound with the molecular formula C22H18N2O3S and a molecular weight of 390.5 g/mol. This compound is characterized by its unique structure, which includes a biphenyl group, a carbamothioyl group, and a benzoate ester. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)benzoate typically involves the reaction of biphenyl-4-carbonyl chloride with methyl 2-aminobenzoate in the presence of a base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with thiourea to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: methyl 2-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or an amine.
Substitution: The biphenyl and benzoate groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
methyl 2-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)benzoate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group allows for hydrophobic interactions, while the carbamothioyl group can form hydrogen bonds or coordinate with metal ions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
- Methyl 2-{[(biphenyl-4-ylcarbonyl)amino]carbamothioyl}benzoate
- Methyl 2-{[(biphenyl-4-ylcarbonyl)amino]benzoate}
- methyl 2-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)benzoate derivatives
Comparison: this compound is unique due to the presence of both the carbamothioyl and biphenyl groups, which confer specific chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and a broader range of applications in scientific research .
Properties
Molecular Formula |
C22H18N2O3S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
methyl 2-[(4-phenylbenzoyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C22H18N2O3S/c1-27-21(26)18-9-5-6-10-19(18)23-22(28)24-20(25)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14H,1H3,(H2,23,24,25,28) |
InChI Key |
SAMNUIRQCRPIQM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide](/img/structure/B322668.png)
![N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B322670.png)
![N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-methylbenzamide](/img/structure/B322671.png)
![2,4-dichloro-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]benzamide](/img/structure/B322672.png)
![N-(3,4-dimethylphenyl)-4-oxo-4-[2-(1-thien-2-ylethylidene)hydrazino]butanamide](/img/structure/B322676.png)
![N-(3,4-dimethylphenyl)-4-{(2E)-2-[2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B322677.png)
![N-(3,4-dimethylphenyl)-4-[2-(1-methylpentylidene)hydrazino]-4-oxobutanamide](/img/structure/B322678.png)
![4-[2-(1-cyclopropylethylidene)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B322679.png)
![N-(3,4-dimethylphenyl)-4-oxo-4-[2-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]butanamide](/img/structure/B322680.png)
![N-(2,4-dichlorophenyl)-4-[2-(2-methyl-1-phenylpropylidene)hydrazino]-4-oxobutanamide](/img/structure/B322684.png)
![4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-N-(2,4-dichlorophenyl)-4-oxobutanamide](/img/structure/B322685.png)
![N-(3,4-dimethylphenyl)-4-[2-(2-furoyl)hydrazino]-4-oxobutanamide](/img/structure/B322687.png)
![N-(3,4-dimethylphenyl)-4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanamide](/img/structure/B322690.png)

